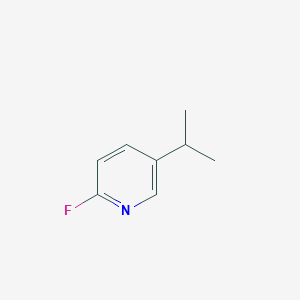
methyl 7-amino-1-(methoxymethyl)-1H-indazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-amino-1-(methoxymethyl)-1H-indazole-3-carboxylate (MAMIC) is an organic compound that has recently been of great interest to the scientific community due to its potential uses in various scientific applications. MAMIC has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions. In
Mécanisme D'action
Methyl 7-amino-1-(methoxymethyl)-1H-indazole-3-carboxylate has been studied for its mechanism of action. It has been found to act as an inhibitor of enzymes involved in the synthesis of prostaglandins, which are involved in inflammation and pain. methyl 7-amino-1-(methoxymethyl)-1H-indazole-3-carboxylate also acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins. In addition, methyl 7-amino-1-(methoxymethyl)-1H-indazole-3-carboxylate has been found to act as an inhibitor of the enzyme lipoxygenase, which is involved in the synthesis of leukotrienes, which are involved in inflammation and allergic reactions.
Biochemical and Physiological Effects
methyl 7-amino-1-(methoxymethyl)-1H-indazole-3-carboxylate has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic effects, as well as anti-cancer and anti-oxidant effects. methyl 7-amino-1-(methoxymethyl)-1H-indazole-3-carboxylate has also been found to have anti-microbial and anti-bacterial effects. In addition, methyl 7-amino-1-(methoxymethyl)-1H-indazole-3-carboxylate has been found to have neuroprotective effects, as well as cardioprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 7-amino-1-(methoxymethyl)-1H-indazole-3-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable in a wide range of temperatures and pH levels. It is also non-toxic and non-volatile, making it safe to handle and store. However, methyl 7-amino-1-(methoxymethyl)-1H-indazole-3-carboxylate has several limitations for use in lab experiments. It is not soluble in water, making it difficult to dissolve in aqueous solutions. It is also not very soluble in organic solvents, making it difficult to use in organic reactions.
Orientations Futures
Methyl 7-amino-1-(methoxymethyl)-1H-indazole-3-carboxylate has a wide range of potential future applications. It could be used in the development of new drugs for the treatment of various diseases, such as cancer and inflammation. It could also be used in the development of new catalysts for organic reactions. In addition, methyl 7-amino-1-(methoxymethyl)-1H-indazole-3-carboxylate could be used in the development of new materials for industrial applications, such as coatings and adhesives. Finally, methyl 7-amino-1-(methoxymethyl)-1H-indazole-3-carboxylate could be used in the development of new analytical techniques, such as mass spectrometry.
Méthodes De Synthèse
Methyl 7-amino-1-(methoxymethyl)-1H-indazole-3-carboxylate can be synthesized through different methods. One of the most common methods is the reaction of isatin and methylamine in the presence of an acid catalyst. This reaction yields methyl 7-amino-1-(methoxymethyl)-1H-indazole-3-carboxylate in high yields, with the reaction taking place at room temperature in a few hours. Another method is the reaction of isatin and methylamine in the presence of a base catalyst. This method yields methyl 7-amino-1-(methoxymethyl)-1H-indazole-3-carboxylate in lower yields, but does not require the use of an acid catalyst.
Applications De Recherche Scientifique
Methyl 7-amino-1-(methoxymethyl)-1H-indazole-3-carboxylate has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of various compounds, such as indazole derivatives and pyrazole derivatives. It has also been used as a catalyst in organic reactions, such as the oxidation of alcohols and the conversion of nitriles to amides. methyl 7-amino-1-(methoxymethyl)-1H-indazole-3-carboxylate has also been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and anti-cancer drugs.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 7-amino-1-(methoxymethyl)-1H-indazole-3-carboxylate involves the reaction of 7-nitro-1H-indazole with methanol and sodium borohydride to form 7-amino-1-(methoxymethyl)-1H-indazole. This intermediate is then reacted with methyl chloroformate and triethylamine to form the final product, methyl 7-amino-1-(methoxymethyl)-1H-indazole-3-carboxylate.", "Starting Materials": [ "7-nitro-1H-indazole", "methanol", "sodium borohydride", "methyl chloroformate", "triethylamine" ], "Reaction": [ "Step 1: 7-nitro-1H-indazole is reacted with methanol and sodium borohydride to form 7-amino-1-(methoxymethyl)-1H-indazole.", "Step 2: 7-amino-1-(methoxymethyl)-1H-indazole is reacted with methyl chloroformate and triethylamine to form methyl 7-amino-1-(methoxymethyl)-1H-indazole-3-carboxylate." ] } | |
Numéro CAS |
2419638-69-8 |
Nom du produit |
methyl 7-amino-1-(methoxymethyl)-1H-indazole-3-carboxylate |
Formule moléculaire |
C11H13N3O3 |
Poids moléculaire |
235.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



